molecular formula C6H16BrN3O B14003933 2-amino-N-(2-dimethylaminoethyl)acetamide CAS No. 17268-19-8

2-amino-N-(2-dimethylaminoethyl)acetamide

Katalognummer: B14003933
CAS-Nummer: 17268-19-8
Molekulargewicht: 226.12 g/mol
InChI-Schlüssel: NVIGMUNPHXDQJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(2-dimethylaminoethyl)acetamide is an organic compound with the molecular formula C6H15N3O It is a derivative of acetamide and contains both amino and dimethylamino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-dimethylaminoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-dimethylaminoethylamine with acetamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced reactors and separation techniques to maximize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Wirkmechanismus

The mechanism of action of 2-amino-N-(2-dimethylaminoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-N-(2-dimethylaminoethyl)acetamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

17268-19-8

Molekularformel

C6H16BrN3O

Molekulargewicht

226.12 g/mol

IUPAC-Name

2-amino-N-[2-(dimethylamino)ethyl]acetamide;hydrobromide

InChI

InChI=1S/C6H15N3O.BrH/c1-9(2)4-3-8-6(10)5-7;/h3-5,7H2,1-2H3,(H,8,10);1H

InChI-Schlüssel

NVIGMUNPHXDQJC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)CN.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.